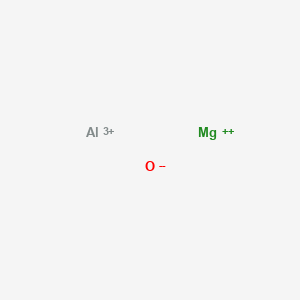

Aluminum;magnesium;oxygen(2-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aluminum magnesium oxide is a compound consisting of aluminum, magnesium, and oxygen. This compound is known for its unique properties, including high thermal stability, excellent corrosion resistance, and significant mechanical strength. It is commonly used in various industrial applications, including as a refractory material, in electronics, and in the production of advanced ceramics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aluminum magnesium oxide can be synthesized through several methods. One common method involves the thermal oxidation of aluminum and magnesium metals. When these metals are heated in the presence of oxygen, they react to form aluminum magnesium oxide. The reaction conditions typically involve high temperatures, often exceeding 700°C, to ensure complete oxidation.

Another method involves the use of aluminum nitrate and magnesium acetate as precursor salts. These salts are dissolved in a solvent such as diethylene glycol and then subjected to a polyol-mediated process. The resulting mixture is then calcined at high temperatures to form aluminum magnesium oxide .

Industrial Production Methods: In industrial settings, aluminum magnesium oxide is often produced through molten salt electrolysis. This method involves the electrolysis of magnesium oxide in a molten salt bath, typically consisting of magnesium fluoride, barium fluoride, and lithium fluoride. The process is carried out at high temperatures, and the resulting aluminum magnesium oxide is collected from the cathode .

Analyse Chemischer Reaktionen

Types of Reactions: Aluminum magnesium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, when exposed to oxygen, aluminum and magnesium in the compound can form aluminum oxide and magnesium oxide, respectively .

Common Reagents and Conditions: Common reagents used in reactions with aluminum magnesium oxide include acids, bases, and halogens. For instance, aluminum magnesium oxide reacts with hydrochloric acid to form aluminum chloride, magnesium chloride, and water. The reaction conditions typically involve moderate temperatures and atmospheric pressure .

Major Products Formed: The major products formed from reactions involving aluminum magnesium oxide include aluminum oxide, magnesium oxide, and various aluminum and magnesium salts. These products are often used in further industrial processes or as raw materials for other chemical reactions .

Wissenschaftliche Forschungsanwendungen

Aluminum magnesium oxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst support due to its high surface area and thermal stability. In biology, it is used in the development of biomaterials for medical implants and drug delivery systems. In medicine, aluminum magnesium oxide is used in the formulation of antacids and other pharmaceutical products .

In industry, aluminum magnesium oxide is used in the production of advanced ceramics, which are employed in high-temperature applications such as furnace linings and thermal barrier coatings. It is also used in the electronics industry for the fabrication of semiconductors and other electronic components .

Wirkmechanismus

The mechanism of action of aluminum magnesium oxide involves its ability to interact with various molecular targets and pathways. For example, in biological systems, magnesium ions can regulate several cations, including sodium, potassium, and calcium, thereby maintaining physiological functions such as impulse conduction, blood pressure, heart rhythm, and muscle contraction . Aluminum ions, on the other hand, can act as astringents, causing the shrinkage or constriction of body tissues .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to aluminum magnesium oxide include other metal oxides such as calcium oxide, zinc oxide, and copper oxide. These compounds share some properties with aluminum magnesium oxide, such as high thermal stability and corrosion resistance .

Uniqueness: What sets aluminum magnesium oxide apart from these similar compounds is its combination of aluminum and magnesium, which imparts unique properties such as enhanced mechanical strength and improved thermal conductivity. Additionally, the presence of both aluminum and magnesium allows for a wider range of applications in various fields, from industrial manufacturing to biomedical research .

Conclusion

Aluminum magnesium oxide is a versatile compound with a wide range of applications in science and industry. Its unique properties, including high thermal stability, excellent corrosion resistance, and significant mechanical strength, make it an invaluable material in various fields. Whether used as a catalyst support in chemistry, a biomaterial in medicine, or a refractory material in industry, aluminum magnesium oxide continues to play a crucial role in advancing technology and improving quality of life.

Eigenschaften

Molekularformel |

AlMgO+3 |

|---|---|

Molekulargewicht |

67.286 g/mol |

IUPAC-Name |

aluminum;magnesium;oxygen(2-) |

InChI |

InChI=1S/Al.Mg.O/q+3;+2;-2 |

InChI-Schlüssel |

GSWGDDYIUCWADU-UHFFFAOYSA-N |

Kanonische SMILES |

[O-2].[Mg+2].[Al+3] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.